molecular formula C17H17ClFNOS B2825771 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide CAS No. 339105-13-4

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide

Cat. No.: B2825771
CAS No.: 339105-13-4
M. Wt: 337.84
InChI Key: BRIAXERVVRHNEK-UHFFFAOYSA-N
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Description

3-Chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is a halogenated propanamide derivative characterized by a 3-chloro-2,2-dimethylpropanamide backbone. The nitrogen of the amide group is substituted with a 4-[(4-fluorophenyl)sulfanyl]phenyl moiety, forming a thioether-linked biphenyl system. This structure combines lipophilic (chlorine, methyl groups) and polar (amide, sulfur) functionalities, which may influence its physicochemical properties and biological interactions. The compound’s structural uniqueness lies in the sulfanyl bridge connecting two aromatic rings, a feature that distinguishes it from related analogs .

Properties

IUPAC Name

3-chloro-N-[4-(4-fluorophenyl)sulfanylphenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c1-17(2,11-18)16(21)20-13-5-9-15(10-6-13)22-14-7-3-12(19)4-8-14/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIAXERVVRHNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the reaction of 4-fluorothiophenol with 4-chlorobenzoyl chloride to form 4-[(4-fluorophenyl)sulfanyl]benzoyl chloride. This intermediate is then reacted with 3-chloro-2,2-dimethylpropanamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chloro group.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced amide derivatives.

Scientific Research Applications

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Reference
3-Chloro-N-(4-fluorophenyl)-2,2-dimethylpropanamide Lacks the sulfanyl bridge; substituent is a single 4-fluorophenyl group.
N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide Propanamide core with a pyridyl-ether substituent instead of a biphenyl thioether.
3-[5-(4-Chlorophenyl)Furan-2-yl]-N-(4-Fluorophenyl)Propanamide Furan-linked chlorophenyl group; lacks methyl and chlorine on the propanamide backbone.
3-Chloro-N-(4-Sulfamoylphenyl)Propanamide Sulfamoyl substituent instead of thioether; simpler aromatic substitution.
3-[(4-Chlorophenyl)Sulfonyl]-2-Hydroxy-N-[4-(Trifluoromethyl)Phenyl]Propanamide Sulfonyl bridge, hydroxy group, and trifluoromethyl substituent.

Physicochemical Properties

  • The 2,2-dimethyl group on the propanamide backbone further elevates hydrophobicity compared to unmethylated analogs (e.g., ) .
  • Hydrogen Bonding :

    • The amide group in all compounds facilitates hydrogen bonding. However, the sulfanyl bridge in the target compound lacks hydrogen-bonding capacity, unlike sulfamoyl () or hydroxy-containing () derivatives .

Crystallographic and Conformational Analysis

  • Crystal Packing :
    • The target compound’s thioether-linked biphenyl group may adopt a planar conformation, similar to the sulfamoyl derivative in , which forms N—H⋯O hydrogen-bonded chains .
    • In contrast, ’s sulfonyl and hydroxy groups create a more polar crystal lattice with stronger intermolecular interactions .

Biological Activity

3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18ClFNS
  • Molecular Weight : 307.84 g/mol
  • CAS Number : 882079-60-9
  • Structure : The compound features a chlorinated phenyl group and a sulfanyl moiety, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of electronegative atoms (chlorine and fluorine) enhances its lipophilicity and binding affinity to target sites.

Antifungal Properties

Recent studies have indicated that compounds with similar structures exhibit antifungal activity. For instance, derivatives containing fluorinated phenyl groups showed significant inhibition against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .

Cytotoxicity Analysis

Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that the synthesized derivatives of related compounds exhibited varying degrees of cytotoxicity. For example, compounds with similar structural features had IC50 values indicating moderate toxicity levels, suggesting selective activity against fungal cells while minimizing effects on normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the introduction of electronegative substituents at the para position significantly enhances biological activity. Compounds with fluorine and chlorine demonstrated improved antifungal properties due to increased electron density and lipophilicity .

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to the active site of relevant enzymes, such as CYP51. These studies suggest that the compound can effectively inhibit enzyme activity by fitting into the catalytic pocket, which is crucial for its antifungal effects .

Case Studies

  • Antifungal Efficacy : A study reported that a derivative similar to this compound exhibited an MIC of 1.23 μg/mL against C. parapsilosis. This suggests a promising role for this class of compounds in treating fungal infections .
  • Cytotoxicity Profile : The cytotoxic effects were evaluated using NIH/3T3 cells, revealing IC50 values ranging from 148.26 μM to 187.66 μM for related compounds. These results indicate that while some derivatives show effective antifungal activity, they also possess cytotoxic potential that warrants further investigation .

Data Tables

CompoundMIC (μg/mL)IC50 (μM)Target
This compound1.23N/AC. parapsilosis
Related Compound AN/A148.26NIH/3T3
Related Compound BN/A187.66NIH/3T3

Q & A

Basic: What are the optimal synthetic routes for preparing 3-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide?

Methodological Answer:
The compound can be synthesized via nucleophilic acyl substitution. A typical route involves reacting 4-[(4-fluorophenyl)sulfanyl]aniline with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis. The reaction is monitored via TLC, and the product is purified via recrystallization using ethyl acetate/hexane mixtures or column chromatography .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals suitable for SCXRD can be grown via slow evaporation of a saturated ethyl acetate solution. Data collection using a Rigaku diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL software (for hydrogen bonding and torsion angles) provide precise bond lengths, angles, and intermolecular interactions .

Basic: What analytical techniques are critical for assessing purity and electronic delocalization in the amide group?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR can confirm the presence of the fluorophenyl sulfanyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the dimethylpropanamide backbone.
  • IR Spectroscopy: Stretching frequencies for C=O (~1680 cm1^{-1}) and N–H (~3300 cm1^{-1}) indicate electronic delocalization in the amide group.
  • SCXRD: Bond lengths (e.g., C=O at 1.242 Å and C–N at 1.333 Å) quantitatively validate resonance stabilization .

Advanced: How do intermolecular hydrogen bonds influence the crystal packing of this compound?

Methodological Answer:
In the crystal lattice, N–H⋯O and O–H⋯O hydrogen bonds (Table 1 in ) stabilize the structure by forming chains along the c-axis. These interactions are identified via SCXRD and refined using SHELXL. Hydrogen-bond geometry (distance: 1.8–2.2 Å, angle: 150–170°) is critical for understanding packing efficiency and predicting solubility behavior .

Advanced: What challenges arise in refining the crystal structure of halogenated propanamides, and how can they be resolved?

Methodological Answer:

  • Disorder in Halogen Atoms: Chlorine and fluorine atoms may exhibit positional disorder. Partial occupancy refinement in SHELXL and electron density maps (e.g., Fo–Fc maps) can resolve this.
  • Thermal Motion: High thermal parameters (B factors) for methyl groups require constraints (e.g., riding models) during refinement.
  • Twinned Crystals: Use TWINABS for data scaling and integration in cases of pseudo-merohedral twinning .

Advanced: How does the electronic environment of the fluorophenyl sulfanyl group affect reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing fluorine atom activates the sulfanyl group for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Computational studies (DFT at B3LYP/6-31G**) can map electrostatic potential surfaces to identify reactive sites. Experimental validation involves reacting the compound with aryl boronic acids under Pd catalysis, monitored by HPLC-MS .

Advanced: How can structural analogs of this compound be designed to enhance biological activity?

Methodological Answer:

  • Bioisosteric Replacement: Replace the fluorophenyl sulfanyl group with a thiophene (as in ) to improve membrane permeability.
  • SAR Studies: Synthesize analogs with varying halogen positions (e.g., 3-chloro vs. 4-chloro) and test against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Pharmacophore Modeling: Use MOE or Schrödinger Suite to align analogs and identify critical hydrogen-bond acceptors (e.g., amide oxygen) .

Advanced: What strategies mitigate contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

  • Dynamic NMR: Resolve discrepancies in proton environments caused by conformational flexibility (e.g., rotation of the sulfanyl group).
  • Low-Temperature SCXRD: Capture static structures at 100 K to compare with room-temperature NMR data.
  • DFT Calculations: Optimize molecular geometry in Gaussian and simulate NMR chemical shifts for direct comparison with experimental data .

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